molecular formula C5H11N3OS B1276007 Morpholine-4-carbothiohydrazide CAS No. 6499-15-6

Morpholine-4-carbothiohydrazide

Cat. No.: B1276007
CAS No.: 6499-15-6
M. Wt: 161.23 g/mol
InChI Key: ACWSTHNVQZSSGQ-UHFFFAOYSA-N
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Description

Morpholine-4-carbothiohydrazide is a chemical compound with the molecular formula C5H11N3OS. It is known for its diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a morpholine ring attached to a carbothiohydrazide group, which imparts unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Morpholine-4-carbothiohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One notable interaction is with the carbonic anhydrase CA-II enzyme, which is essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance . This compound can inhibit the activity of this enzyme by binding to its active site, thereby blocking its function . Additionally, this compound has been shown to form coordination complexes with various metal ions, which can enhance its biochemical activity .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with carbonic anhydrase CA-II can lead to alterations in cellular pH regulation, impacting metabolic processes such as gluconeogenesis and lipogenesis . Furthermore, this compound has demonstrated antifungal activity, suggesting its potential to disrupt cellular functions in fungal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase CA-II, inhibiting its activity and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to downstream effects on cellular processes that rely on the enzyme’s activity. Additionally, this compound can form coordination complexes with metal ions, which may further influence its biochemical activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can maintain its inhibitory activity against carbonic anhydrase CA-II over extended periods

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and antifungal activity At higher doses, there may be toxic or adverse effects It is crucial to determine the threshold levels at which this compound transitions from being beneficial to potentially harmful

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of carbonic anhydrase CA-II can impact metabolic flux and metabolite levels, particularly in processes such as gluconeogenesis and lipogenesis . Additionally, the compound’s ability to form coordination complexes with metal ions may influence its participation in other metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s binding to carbonic anhydrase CA-II can affect its localization and accumulation within specific cellular compartments

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s interaction with carbonic anhydrase CA-II suggests that it may be localized to cellular compartments where this enzyme is active . Understanding the subcellular localization of this compound is essential for comprehending its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine-4-carbothiohydrazide can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide and hydrazine hydrate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and drying under reduced pressure.

Chemical Reactions Analysis

Types of Reactions: Morpholine-4-carbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiohydrazide group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reactions typically involve nucleophiles like amines or alkyl halides under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholine-4-carbothiohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Morpholine-4-carbothiohydrazide can be compared with other similar compounds such as:

    Thiosemicarbazide: Similar in structure but lacks the morpholine ring.

    Carbohydrazide: Contains a hydrazide group but lacks the sulfur atom.

    Morpholine: Contains the morpholine ring but lacks the carbothiohydrazide group.

Uniqueness: this compound is unique due to the combination of the morpholine ring and the carbothiohydrazide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

morpholine-4-carbothiohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWSTHNVQZSSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406636
Record name morpholine-4-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6499-15-6
Record name morpholine-4-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-aminomorpholine-4-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical coordination behavior of Morpholine-4-carbothiohydrazide derivatives with metal ions?

A1: Research shows that this compound derivatives typically act as tridentate ligands, coordinating to metal ions through the nitrogen atom of the morpholine ring, the nitrogen atom of the hydrazone group, and the sulfur atom of the thiocarbonyl group. This (N, N', S) coordination mode has been observed in complexes with various metal ions, including zinc(II) [], nickel(II) [, ], cobalt(II) [], and silver(I) []. The specific geometry of the resulting complex depends on the metal ion, its oxidation state, and the presence of other ligands.

Q2: How does the choice of metal ion influence the properties of the resulting complex?

A2: The choice of metal ion significantly impacts the complex's properties, including its geometry, magnetic behavior, and biological activity. For instance, nickel(II) complexes with this compound derivatives can adopt different geometries depending on the reaction conditions and ancillary ligands. A square planar geometry was observed in a four-coordinate, diamagnetic nickel(II) complex with an acetate ligand [], while an octahedral geometry was observed in a six-coordinate, paramagnetic nickel(II) complex without the acetate ligand [].

Q3: What are the potential applications of this compound metal complexes in catalysis?

A3: Research suggests that this compound metal complexes could be promising catalysts for the Hydrogen Evolution Reaction (HER). For example, a nickel(II) complex with N′-(2-hydroxybenzylidene)this compound exhibited catalytic activity for HER in the presence of acetic acid in a DMF solution []. This suggests that similar complexes with other metal ions, such as cobalt [], could also be investigated for their catalytic properties in various chemical reactions.

Q4: Has the biological activity of this compound and its metal complexes been explored?

A4: Yes, several studies have investigated the biological activity of this compound derivatives and their metal complexes. While some complexes, like a specific nickel(II) complex [], showed enhanced antimicrobial activity compared to the free ligand, others did not []. This highlights the importance of considering both the ligand and the metal ion when designing complexes with specific biological activities. Further research is needed to fully understand the structure-activity relationships and optimize these compounds for therapeutic applications.

Q5: Are there any studies investigating the stability of this compound metal complexes?

A5: While there is limited information available specifically on the stability of this compound metal complexes under various conditions, research has explored the thermal properties of some derivatives and their complexes []. Further research focusing on factors influencing the stability of these complexes, such as pH, temperature, and exposure to light, would be valuable for their potential applications.

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